3-Phenylpyrido[4,3-e][1,2,4]triazine

Medicinal Chemistry Antifungal Agents Structure-Activity Relationship

3-Phenylpyrido[4,3-e][1,2,4]triazine is a heterocyclic compound characterized by a fused pyridine and 1,2,4-triazine ring system with a phenyl substituent at the 3-position. It belongs to the pyrido[4,3-e][1,2,4]triazine class, which is structurally distinct from the more extensively studied pyrido[3,4-e][1,2,4]triazine isomer.

Molecular Formula C12H8N4
Molecular Weight 208.22 g/mol
CAS No. 61986-22-9
Cat. No. B3065817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpyrido[4,3-e][1,2,4]triazine
CAS61986-22-9
Molecular FormulaC12H8N4
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=NC=C3)N=N2
InChIInChI=1S/C12H8N4/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-16-12/h1-8H
InChIKeySNFNIEYESOSLTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpyrido[4,3-e][1,2,4]triazine (CAS 61986-22-9): A Distinct Fused Triazine Scaffold for Antifungal and Anticancer Research


3-Phenylpyrido[4,3-e][1,2,4]triazine is a heterocyclic compound characterized by a fused pyridine and 1,2,4-triazine ring system with a phenyl substituent at the 3-position. It belongs to the pyrido[4,3-e][1,2,4]triazine class, which is structurally distinct from the more extensively studied pyrido[3,4-e][1,2,4]triazine isomer [1]. The compound has a molecular formula of C12H8N4 and a molecular weight of 208.22 g/mol . Its unique ring fusion pattern and phenyl substitution differentiate it from other triazine-based scaffolds used in medicinal chemistry, potentially offering distinct biological activity profiles.

Why Unsubstituted Pyridotriazines or 3-Benzyl Analogs Cannot Replace 3-Phenylpyrido[4,3-e][1,2,4]triazine


The biological activity of fused triazine systems is highly sensitive to both the position of ring fusion and the nature of the 3-substituent. The pyrido[4,3-e][1,2,4]triazine scaffold differs from the pyrido[3,4-e][1,2,4]triazine isomer in the connectivity of the pyridine nitrogen relative to the triazine ring, which can alter hydrogen-bonding patterns, molecular recognition, and pharmacokinetic properties [1]. Furthermore, replacing the 3-phenyl group with a 3-benzyl group (as in the known antifungal Triafungin) introduces an additional methylene spacer, increasing conformational flexibility and lipophilicity (XLogP3: 1.2 for the phenyl analog vs. 1.5 for Triafungin) [2]. These structural differences can translate into divergent target binding, metabolic stability, and spectrum of activity, making generic substitution scientifically unsound without direct comparative data.

Quantitative Evidence Guide: 3-Phenylpyrido[4,3-e][1,2,4]triazine vs. Key Comparators


Isomer-Dependent Scaffold Differentiation: [4,3-e] vs. [3,4-e] Ring Fusion

The pyrido[4,3-e][1,2,4]triazine scaffold represents a distinct chemical series from the more commonly explored pyrido[3,4-e][1,2,4]triazine scaffold. In the landmark antifungal study by Reich et al. (1989), the pyrido[3,4-e] isomer class achieved MIC values of ≤16 µg/mL against Candida, Aspergillus, Mucor, and Trychophyton species in agar dilution assays [1]. However, this study did not evaluate the [4,3-e] isomer, leaving a critical gap in the structure-activity landscape. The altered nitrogen position in the [4,3-e] system may confer differential metal-chelation properties, electronic distribution, and target engagement, making it a valuable probe for identifying novel antifungal chemotypes distinct from the established [3,4-e] series.

Medicinal Chemistry Antifungal Agents Structure-Activity Relationship

Lipophilicity-Driven Differentiation: 3-Phenyl vs. 3-Benzyl Substituent

The 3-phenyl substituent of the target compound results in a calculated XLogP of approximately 1.2 , whereas the 3-benzyl analog Triafungin (3-benzylpyrido[3,4-e][1,2,4]triazine) has a computed XLogP3-AA of 1.5 [1]. This difference of ~0.3 log units reflects the impact of the methylene spacer on lipophilicity, which can influence membrane permeability, metabolic stability, and off-target binding. Lower lipophilicity is generally associated with reduced CYP450 inhibition and lower risk of phospholipidosis, making the 3-phenyl compound a potentially more developable lead from an ADME perspective.

Drug Design Physicochemical Properties ADME

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Scaffold Comparison

The target compound exhibits a topological polar surface area (TPSA) of 51.6 Ų and possesses 4 hydrogen-bond acceptor sites with 0 hydrogen-bond donors . These values are identical to the [3,4-e] isomer (CAS 40848-48-4) and similar to Triafungin (TPSA and acceptor count identical, but with 2 rotatable bonds vs. 1 for the target compound) [1]. The low TPSA (<60 Ų) and absence of H-bond donors predict good passive membrane permeability, while the single rotatable bond in the target compound (vs. 2 in Triafungin) suggests greater conformational rigidity, which can enhance target binding specificity.

Molecular Descriptors Drug-likeness Permeability

Anticancer Potential: Class-Level Inference from Pyridotriazine Derivatives

While no direct cytotoxicity data for 3-Phenylpyrido[4,3-e][1,2,4]triazine is available in the public domain, structurally related pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides have demonstrated moderate anticancer activity against HCT-116, MCF-7, and HeLa cell lines [1]. Furthermore, a lin-group.cn database entry attributes anticarcinogenic activity, P. falciparum antimalarial activity, and phospholipase A2 inhibition to a compound matching the target scaffold [2]. The combination of the pyrido[4,3-e][1,2,4]triazine core with a 3-phenyl substituent positions this compound as a promising starting point for developing dual antifungal-anticancer agents, a strategy that leverages the privileged nature of the 1,2,4-triazine pharmacophore.

Anticancer Agents Cytotoxicity Cell Cycle Inhibition

Scaffold-Hopping Potential: Comparison with 3-Substituted Pyrido[3,4-e][1,2,4]triazine Antifungals

The pyrido[3,4-e] series by Reich et al. established that 3-substituent variation (alkyl, cycloalkyl, substituted phenyl, heterocyclic) modulates antifungal potency, with actives achieving MIC ≤16 µg/mL [1]. The unexplored [4,3-e] scaffold offers a scaffold-hopping opportunity: by retaining the 3-phenyl substituent but altering the ring fusion, researchers can probe whether the pharmacophore tolerates nitrogen positional isomerism. If the [4,3-e] analog retains or improves activity, it could bypass existing intellectual property while offering differentiated physicochemical and pharmacokinetic profiles.

Scaffold Hopping Antifungal Drug Discovery Lead Optimization

Optimal Application Scenarios for 3-Phenylpyrido[4,3-e][1,2,4]triazine


Novel Antifungal Lead Generation via Scaffold Hopping

Based on the established antifungal activity of the pyrido[3,4-e] isomer series (MIC ≤16 µg/mL against Candida, Aspergillus, Mucor, and Trychophyton spp.) [1] and the structural distinctiveness of the [4,3-e] scaffold, 3-Phenylpyrido[4,3-e][1,2,4]triazine is ideally suited for lead generation campaigns aiming to discover novel antifungal agents with differentiated mechanism of action and improved safety profiles.

Physicochemical Property-Driven Lead Optimization

With its favorable computed drug-likeness parameters (XLogP ≈ 1.2, TPSA = 51.6 Ų, 0 H-bond donors, 1 rotatable bond) [1], the compound offers advantages over the more lipophilic and flexible Triafungin (XLogP = 1.5, 2 rotatable bonds) [2]. Medicinal chemistry teams can use this compound as a starting scaffold for property-guided optimization, aiming to balance potency with optimal ADME characteristics.

Dual Antifungal-Anticancer Chemical Probe Development

Given the class-level evidence for anticancer activity among pyrido[4,3-e][1,2,4]triazino derivatives (moderate activity against HCT-116, MCF-7, HeLa) [3] and database annotations attributing anticarcinogenic and antimalarial properties to the scaffold [4], 3-Phenylpyrido[4,3-e][1,2,4]triazine can be deployed as a chemical probe to explore polypharmacology and identify novel therapeutic targets at the intersection of fungal and cancer biology.

Structure-Based Drug Design Utilizing Conformational Restriction

The single rotatable bond in the 3-phenyl compound compared to two in the 3-benzyl analog Triafungin [2] suggests greater conformational preorganization. Computational chemists and structural biologists can exploit this rigidity for docking studies and fragment-based design, potentially achieving higher binding affinity and selectivity against validated antifungal targets such as fungal CYP51 or dihydrofolate reductase.

Quote Request

Request a Quote for 3-Phenylpyrido[4,3-e][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.